molecular formula C16H18N2O2 B7514554 (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

カタログ番号 B7514554
分子量: 270.33 g/mol
InChIキー: IQAZVODWVFVNGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and oxazoles, which have been shown to have a wide range of biological activities.

作用機序

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in a variety of physiological and pathological processes, including cognition, inflammation, and apoptosis. Activation of the α7nAChR by (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, and by promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter involved in learning and memory. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to reduce oxidative stress, which is involved in the development of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is that it is a selective agonist of the α7nAChR, which reduces the potential for off-target effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also relatively stable and can be synthesized in large quantities. However, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness in vivo. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has poor solubility in water, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, and to identify potential targets for drug development.

合成法

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-chloro-2-methyl-5-nitropyrimidine with 2-amino-1,2,3,4-tetrahydro-1-benzazepine to form the intermediate product. This intermediate product is then reacted with 2-amino-4,5-dimethyl-1,2-oxazole to form (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of the final product can be improved by recrystallization.

科学的研究の応用

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

特性

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-15(12(2)20-17-11)16(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAZVODWVFVNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。